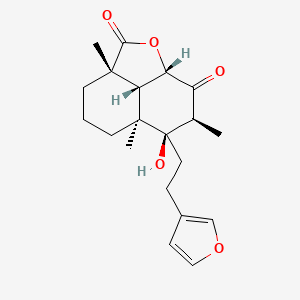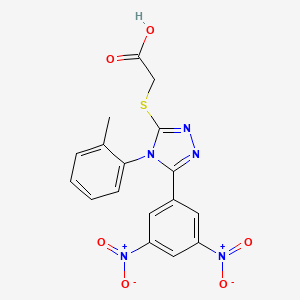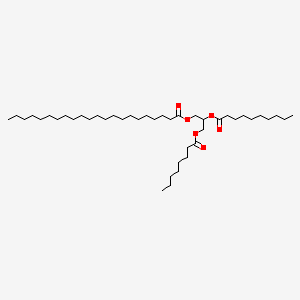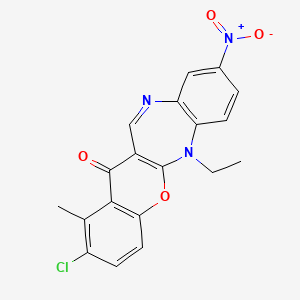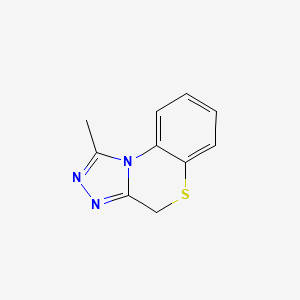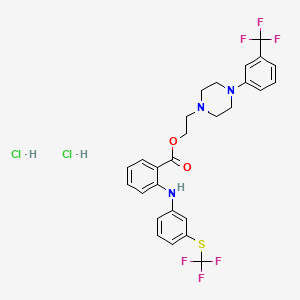
Benzoic acid, 2-((3-((trifluoromethyl)thio)phenyl)amino)-, 2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl ester, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2-((3-((trifluoromethyl)thio)phenyl)amino)-, 2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl ester, dihydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties, making it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-((3-((trifluoromethyl)thio)phenyl)amino)-, 2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl ester, dihydrochloride involves multiple steps. The initial step typically includes the preparation of the benzoic acid derivative, followed by the introduction of the trifluoromethyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maximize yield and minimize impurities. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required standards for industrial applications.
化学反応の分析
Types of Reactions
Benzoic acid, 2-((3-((trifluoromethyl)thio)phenyl)amino)-, 2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions, where functional groups are replaced by halogens or nitro groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Benzoic acid, 2-((3-((trifluoromethyl)thio)phenyl)amino)-, 2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl ester, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the manufacture of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
Benzoic acid, 2-((3-(trifluoromethyl)phenyl)amino)-: Lacks the thio group, resulting in different chemical properties.
Benzoic acid, 2-((3-(trifluoromethyl)thio)phenyl)amino)-: Similar structure but without the piperazinyl group, affecting its biological activity.
Uniqueness
The presence of both trifluoromethyl and piperazinyl groups in Benzoic acid, 2-((3-((trifluoromethyl)thio)phenyl)amino)-, 2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl ester, dihydrochloride imparts unique chemical and biological properties. These groups enhance its stability, solubility, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
69838-61-5 |
|---|---|
分子式 |
C27H27Cl2F6N3O2S |
分子量 |
642.5 g/mol |
IUPAC名 |
2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[3-(trifluoromethylsulfanyl)anilino]benzoate;dihydrochloride |
InChI |
InChI=1S/C27H25F6N3O2S.2ClH/c28-26(29,30)19-5-3-7-21(17-19)36-13-11-35(12-14-36)15-16-38-25(37)23-9-1-2-10-24(23)34-20-6-4-8-22(18-20)39-27(31,32)33;;/h1-10,17-18,34H,11-16H2;2*1H |
InChIキー |
ROOVAFMVPGSSCZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=CC(=CC=C3)SC(F)(F)F)C4=CC=CC(=C4)C(F)(F)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





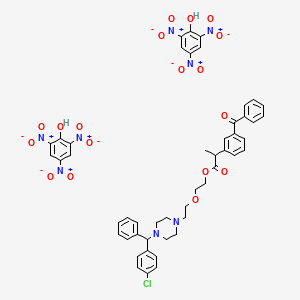
![6-[3-[4-(2-methoxyphenyl)piperidin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12742594.png)
